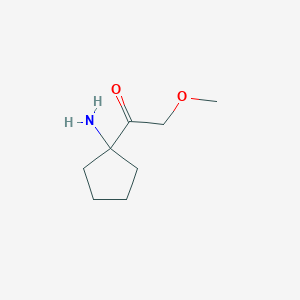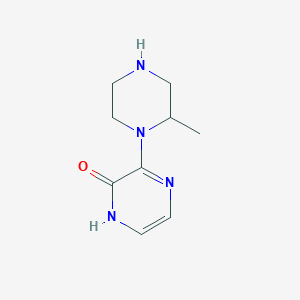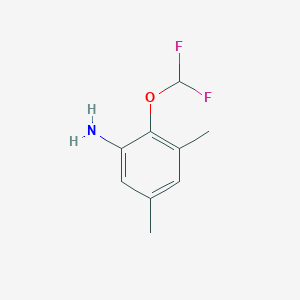
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group and a hexahydroquinazolinone moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride typically involves the reaction of 1-aminocyclohexane with appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
- 2-(1-Aminocyclohexyl)-acetic acid
Uniqueness
Compared to similar compounds, 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride stands out due to its unique hexahydroquinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C14H22ClN3O |
|---|---|
Molekulargewicht |
283.80 g/mol |
IUPAC-Name |
2-(1-aminocyclohexyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13;/h1-9,15H2,(H,16,17,18);1H |
InChI-Schlüssel |
HMYUTXODBXLRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=NC3=C(CCCC3)C(=O)N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)





![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)




